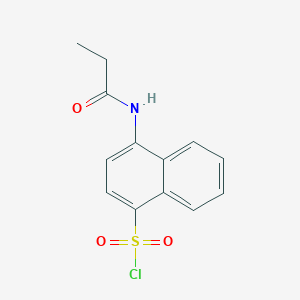

4-Propanamidonaphthalene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C13H12ClNO3S |

|---|---|

Molecular Weight |

297.76 g/mol |

IUPAC Name |

4-(propanoylamino)naphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16) |

InChI Key |

ISEKKLOLZZWWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanamidonaphthalene-1-sulfonyl chloride typically involves the reaction of 4-propanamidonaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{4-Propanamidonaphthalene} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Propanamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamide derivatives.

Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Amines: Primary and secondary amines are commonly used to form sulfonamides.

Bases: Organic or inorganic bases are often used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane or acetonitrile are typically used.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-Propanamidonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and protein modifications.

Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfonamide-based drugs.

Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Propanamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .

Molecular Targets and Pathways:

Enzymes: It can inhibit certain enzymes by modifying their active sites.

Proteins: It can react with protein residues, leading to changes in protein function and activity.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Length and Electronic Effects : The 5-chloropentanamido group in the benzene analog increases lipophilicity and may enhance membrane permeability in drug candidates compared to the shorter propanamido group in the target compound .

- Naphthalene vs. Benzene : The naphthalene system’s extended conjugation could improve UV absorption properties, making the target compound useful in materials science or analytical chemistry.

Biological Activity

4-Propanamidonaphthalene-1-sulfonyl chloride is a sulfonamide derivative known for its diverse biological activities. This compound's structure, characterized by the presence of a naphthalene ring and a sulfonyl chloride functional group, suggests potential applications in antimicrobial, anticancer, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene-1-sulfonyl chloride with propanamide under controlled conditions. The product is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily known for their antibacterial properties. These compounds inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. By competing with PABA, sulfonamides disrupt the synthesis of folate, essential for nucleic acid production.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 50 |

| B. subtilis | 100 |

| K. pneumoniae | 150 |

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

Anticancer Activity

Emerging studies suggest that sulfonamide derivatives may possess anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Related Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.17 |

| Compound B | MDA-MB-231 | 0.05 |

| Compound C | HeLa | 0.07 |

In particular, certain derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells, indicating a mechanism that could be exploited for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : By mimicking PABA, it inhibits dihydropteroate synthase (DHPS), crucial for folate biosynthesis.

- Cell Cycle Arrest : Some derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, particularly G2/M phase.

- Induction of Apoptosis : Certain compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A recent case study examined the effects of sulfonamide derivatives on various bacterial strains and cancer cell lines. The study found that:

- Antibacterial Efficacy : Compounds similar to this compound showed significant zones of inhibition against E. coli and K. pneumoniae, comparable to standard antibiotics like ciprofloxacin.

- Antitumor Effects : In vitro tests indicated that specific derivatives could reduce viability in breast cancer cell lines significantly.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

- Methodology : Replace chlorosulfonic acid with less hazardous sulfonating agents (e.g., sulfur trioxide complexes). Explore solvent-free reactions or biodegradable solvents (e.g., cyclopentyl methyl ether). Conduct life-cycle assessments to evaluate environmental impact .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.